TG 100572 - 867334-05-2

TG 100572

Catalog Number: EVT-346624
CAS Number: 867334-05-2
Molecular Formula: C26H26ClN5O2
Molecular Weight: 476.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol (also referred to as compound 5 in some studies) is a potent, synthetically derived benzotriazine compound investigated for its multi-target kinase inhibition properties. Specifically, it has demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src family kinases (Src and YES) []. These kinases play crucial roles in cellular processes like angiogenesis and cell proliferation, making them important targets for studying conditions like cancer and age-related macular degeneration (AMD).

Mechanism of Action

4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol functions as a multi-targeted kinase inhibitor, primarily targeting VEGFR2 and Src family kinases []. Its mechanism of action likely involves competitive binding to the ATP-binding site of these kinases, hindering their activity and downstream signaling pathways.

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of 4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol, its prodrug esters' thermal stability and hydrolysis rates were studied []. This suggests that the parent compound is likely a solid at room temperature with limited aqueous solubility, prompting the development of prodrugs for better delivery.

Applications

The primary application of 4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol is in scientific research exploring its potential as a therapeutic agent for age-related macular degeneration (AMD) []. Specifically, its ability to inhibit VEGFR2 and Src family kinases, known to be involved in vascular leak and edema associated with AMD, makes it a promising candidate for further investigation.

4-Chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (Compound 5)

Compound Description: This compound is a potent dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and Src family kinases (Src and YES). It exhibits excellent ocular pharmacokinetics and poor systemic circulation, making it a promising candidate for the treatment of age-related macular degeneration (AMD).

Relevance: This compound is the active form of 4-chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol, which acts as a prodrug. It is structurally identical to the target compound except for the absence of the benzoyl ester group.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor with potent activity against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases (Ki values ranging from 13 to 64 nM). It exhibits good oral bioavailability in mice (74%) and moderate bioavailability in rats (23%) and dogs (11%).

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

Compound Description: TG100855 is the primary metabolite of TG100435, formed by N-oxidation of the pyrrolidine ring. TG100855 is 2 to 9 times more potent than TG100435 as a tyrosine kinase inhibitor.

4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (Compound 12)

Compound Description: This compound is a prodrug of 4-chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol designed for topical administration as an eye drop. It is readily converted to the active compound 5 in the eye and shows good efficacy in a laser-induced choroidal neovascularization model.

Relevance: This compound is structurally identical to the target compound, 4-chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol. The only difference is the presence of a benzoyl ester group, which is cleaved off in vivo to release the active form (compound 5).

Compound Description: Several benzoyl and substituted benzoyl esters of compound 5 were synthesized as prodrugs to improve its concentration at the back of the eye after topical administration. These esters exhibited good thermal stability but varied in their hydrolysis rates, affecting their ability to be converted to the active compound 5 in vivo.

Relevance: These benzoyl and substituted benzoyl esters are structurally related to both the target compound, 4-chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol, and its active form (compound 5). They all share the same core benzotriazine scaffold and the pyrrolidine-substituted ethoxy chain. The difference lies in the presence and nature of the benzoyl ester group.

Properties

CAS Number

867334-05-2

Product Name

TG 100572

IUPAC Name

4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol

Molecular Formula

C26H26ClN5O2

Molecular Weight

476.0 g/mol

InChI

InChI=1S/C26H26ClN5O2/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31)

InChI Key

AQSSMEORRLJZLU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.